Zevotrelvir

Description

SARS-CoV-2 viral protease inhibito

Properties

CAS No. |

2773516-53-1 |

|---|---|

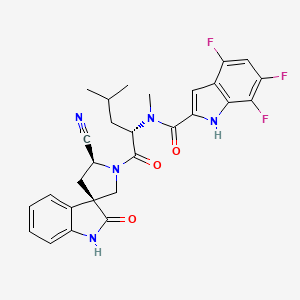

Molecular Formula |

C28H26F3N5O3 |

Molecular Weight |

537.5 g/mol |

IUPAC Name |

N-[(2S)-1-[(2'S,3R)-2'-cyano-2-oxospiro[1H-indole-3,4'-pyrrolidine]-1'-yl]-4-methyl-1-oxopentan-2-yl]-4,6,7-trifluoro-N-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C28H26F3N5O3/c1-14(2)8-22(35(3)25(37)21-9-16-18(29)10-19(30)23(31)24(16)33-21)26(38)36-13-28(11-15(36)12-32)17-6-4-5-7-20(17)34-27(28)39/h4-7,9-10,14-15,22,33H,8,11,13H2,1-3H3,(H,34,39)/t15-,22-,28-/m0/s1 |

InChI Key |

ZVSKSJFRHVXDPS-JNFGOLMQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1C[C@@]2(C[C@H]1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F |

Canonical SMILES |

CC(C)CC(C(=O)N1CC2(CC1C#N)C3=CC=CC=C3NC2=O)N(C)C(=O)C4=CC5=C(N4)C(=C(C=C5F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Zevotrelvir (EDP-235): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor

Introduction

Zevotrelvir, also known as EDP-235, is an investigational, orally bioavailable, small molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease (3CLpro).[1][2][3] The 3CL protease is an enzyme essential for viral replication, making it a prime target for antiviral therapeutics.[3] this compound is under development as a once-daily treatment for COVID-19 without the need for co-administration with a pharmacokinetic booster like ritonavir.[2][4] This guide provides a detailed overview of the preclinical and clinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and clinical trial results.

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 3CLpro.[3][5] It functions as a slow-onset, tight-binding, reversible, and substrate-competitive inhibitor.[4][5] The inhibition mechanism involves this compound binding to the active site of the 3CL protease, thereby preventing the cleavage of viral polyproteins, a crucial step in the viral replication cycle.[3][5] X-ray crystallography has revealed that this compound interacts with key residues in the active site of the 3CLpro, including Cys-145, His-163, and Glu-166.[5]

dot

Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing polyprotein cleavage and subsequent viral replication.

In Vitro Activity

This compound has demonstrated potent in vitro activity against SARS-CoV-2 and other coronaviruses. Its inhibitory activity has been quantified through various assays, with the key findings summarized below.

Enzymatic Inhibition

| Target Protease | IC50 (nM) | Ki (nM) | Reference |

| SARS-CoV-2 3CLpro | 4.0 - 5.8 | 3.0 | [4][5] |

| SARS-CoV 3CLpro | 5.4 | - | [5] |

| MERS-CoV 3CLpro | 70 | - | [5] |

| Alpha-coronaviruses 3CLpro | 2 - 4 | - | [5] |

Antiviral Activity

| Virus | Cell Line | EC50 (nM) | Reference |

| SARS-CoV-2 | Replicon System | 4.5 | [4] |

Selectivity

This compound exhibits a high degree of selectivity for the viral 3CL protease over human proteases. In a panel of 30 mammalian proteases, this compound demonstrated a selectivity index of over 300.[5] It has also shown potent activity against nirmatrelvir-resistant variants of SARS-CoV-2.[4]

Experimental Protocols

3CL Protease FRET Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against the 3CL protease.

Materials:

-

Recombinant SARS-CoV-2 3CL protease

-

FRET peptide substrate

-

This compound (EDP-235)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100)

-

384-well plates

-

Fluorescence plate reader

Method:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the recombinant 3CL protease to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a specified period.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate.

-

Monitor the fluorescence signal continuously in a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.[3][4]

dot

Caption: Workflow for determining the IC50 of this compound using a 3CL protease FRET assay.

In Vivo Studies

The efficacy of this compound has been evaluated in animal models of SARS-CoV-2 infection.

Syrian Hamster Model

In a Syrian hamster model of COVID-19, treatment with this compound resulted in the suppression of SARS-CoV-2 replication and a reduction in virus-induced lung pathology.[6][7]

Ferret Model

In a ferret model, this compound inhibited the production of infectious SARS-CoV-2 and viral RNA in multiple anatomical locations.[6][7] Furthermore, co-housing of infected, this compound-treated ferrets with naive ferrets did not result in contact transmission of the virus.[6][7]

Clinical Trials

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Study

The Phase 1 study in healthy adults demonstrated that this compound was generally safe and well-tolerated.[8] The pharmacokinetic profile was consistent with once-daily dosing, with a half-life ranging from 13 to 22 hours.[8] Doses of 200 mg and 400 mg once daily resulted in plasma drug levels significantly higher than the EC90 for SARS-CoV-2 variants.[8]

Phase 2 SPRINT Trial

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized adults with mild to moderate COVID-19.[9]

Key Findings:

-

Primary Endpoint: The trial met its primary endpoint of safety and tolerability.[9]

-

Symptom Improvement: A dose-dependent improvement in the total symptom score was observed with this compound compared to placebo.[9] Patients receiving 400mg of this compound within three days of symptom onset experienced a 2-day shorter time to symptom improvement.

-

Virologic Endpoints: No significant effect on virologic endpoints as measured in the nose was observed, which was attributed to the rapid viral decline in the placebo group of a highly immune-experienced population.

| Parameter | Placebo | This compound 200mg | This compound 400mg | Reference |

| Number of Patients | 76 | 77 | 78 | [2] |

| Treatment Emergent Adverse Events (%) | 2.6 | 1.3 | 6.4 |

Conclusion

This compound (EDP-235) is a promising, potent, and selective inhibitor of the SARS-CoV-2 3CL protease with a favorable preclinical and clinical profile. Its mechanism of action, potent in vitro and in vivo activity, and acceptable safety profile in clinical trials support its continued development as a once-daily oral therapeutic for COVID-19. Further studies will be needed to fully establish its efficacy in a broader patient population.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. enanta.com [enanta.com]

- 3. enanta.com [enanta.com]

- 4. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Antiviral Action of EDP‐235: A Potent and Selective SARS‐CoV‐2 3CLpro Inhibitor for the Treatment of Covid 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. businesswire.com [businesswire.com]

- 9. Enanta reports positive data from Phase II Covid-19 therapy trial [clinicaltrialsarena.com]

EDP-235: A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-235 is a potent, orally bioavailable, once-daily antiviral agent specifically designed to inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Developed by Enanta Pharmaceuticals, EDP-235 has demonstrated significant antiviral activity in preclinical studies against SARS-CoV-2 and its variants of concern, as well as other coronaviruses.[1][2][4] This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of EDP-235, its mechanism of action, and a summary of its clinical development. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

Mechanism of Action

EDP-235 is a competitive inhibitor of the SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[5] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA into functional viral proteins. By binding to the active site of 3CLpro, EDP-235 blocks this proteolytic activity, thereby halting viral replication.[5] Preclinical data indicate that EDP-235 has a favorable selectivity profile, with a selectivity index of over 300 against a panel of human proteases.[5]

Caption: Mechanism of action of EDP-235 in inhibiting SARS-CoV-2 replication.

In Vitro Antiviral Activity

EDP-235 has demonstrated potent antiviral activity against a broad range of coronaviruses in various in vitro assays.

Enzymatic Inhibition

In a biochemical fluorescence resonance energy transfer (FRET) assay, EDP-235 potently inhibited the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[6] This potent activity was maintained against 3CLpro from various SARS-CoV-2 variants.[5]

Cell-Based Antiviral Activity

EDP-235 has shown potent inhibition of SARS-CoV-2 replication in multiple cell-based assays.

| Assay Type | Cell Line | SARS-CoV-2 Variant | Endpoint | Potency (nM) | Reference |

| Antiviral Activity | Vero E6 | Alpha | EC90 | 11 | [7] |

| Antiviral Activity | Vero E6 | Delta | EC90 | 6.2 | |

| Antiviral Activity | Vero E6 | Omicron | EC90 | 5 | [7] |

| Antiviral Activity | Primary Human Airway Epithelial Cells | Not Specified | EC90 | 33 | [4] |

In Vivo Efficacy

The antiviral efficacy of EDP-235 has been evaluated in preclinical animal models of SARS-CoV-2 infection.

Syrian Hamster Model of COVID-19

In a Syrian hamster model of COVID-19, EDP-235 demonstrated a significant reduction in viral load in the lungs and protection from virus-induced lung pathology.[1][2]

Ferret Model of SARS-CoV-2 Transmission

In a ferret model, EDP-235 not only reduced viral replication in infected animals but also prevented the transmission of SARS-CoV-2 to naive contact ferrets.[1][2]

Caption: Preclinical evaluation workflow for EDP-235.

Clinical Development

EDP-235 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Study

A Phase 1 study in healthy volunteers showed that EDP-235 was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing without the need for a ritonavir boost.[7][8]

Phase 2 SPRINT Trial

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with mild or moderate COVID-19.[9] The trial evaluated two once-daily doses of EDP-235 (200mg and 400mg) for 5 days.[9]

-

Primary Endpoint: The study met its primary endpoint of safety and tolerability.[9][10]

-

Secondary Endpoints: While the trial did not meet its key secondary virologic endpoints, a dose-dependent improvement in symptoms was observed, with the 400mg dose showing a statistically significant improvement in a subset of symptoms and a shorter time to improvement in patients treated early.[9][10]

Caption: Overview of the SPRINT Phase 2 clinical trial design.

Experimental Protocols

The following are representative, detailed protocols for the key assays used to characterize the antiviral activity of EDP-235.

SARS-CoV-2 3CLpro FRET Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of SARS-CoV-2 3CLpro.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of EDP-235 in assay buffer.

-

In a 384-well plate, add 5 µL of each EDP-235 dilution.

-

Add 10 µL of 3CLpro enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the EDP-235 concentration and fitting the data to a four-parameter logistic equation.

-

In Vitro Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a cell-based assay to determine the antiviral activity of EDP-235 by measuring the inhibition of virus-induced cytopathic effect (CPE).

-

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

-

96-well clear-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of EDP-235 in cell culture medium.

-

Remove the growth medium from the cells and add 100 µL of the EDP-235 dilutions.

-

In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in cell culture medium.

-

Add 100 µL of the diluted virus to each well (except for the cell control wells).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the EDP-235 concentration.

-

In Vivo Syrian Hamster Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the efficacy of an antiviral agent in the Syrian hamster model.

-

Animals: 6-8 week old male Syrian hamsters.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

Procedure:

-

Acclimatize hamsters for at least 3 days before the experiment.

-

On day 0, anesthetize the hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in a volume of 100 µL.

-

Administer EDP-235 or vehicle control orally once daily, starting 4 hours post-infection, for a specified duration (e.g., 5 days).

-

Monitor body weight and clinical signs daily.

-

On specified days post-infection (e.g., day 3 and day 5), euthanize a subset of animals from each group.

-

Collect lung tissue for viral load determination by RT-qPCR and for histopathological analysis.

-

Homogenize lung tissue and perform plaque assays to quantify infectious virus titers.

-

Analyze the data to compare viral loads, lung pathology scores, and body weight changes between the treated and control groups.

-

In Vivo Ferret Model of SARS-CoV-2 Transmission

This protocol describes a model to assess the effect of an antiviral on SARS-CoV-2 transmission.

-

Animals: Young adult ferrets, seronegative for SARS-CoV-2.

-

Virus: SARS-CoV-2 isolate.

-

Procedure:

-

House ferrets individually during the acclimatization period.

-

On day 0, intranasally inoculate a group of "donor" ferrets with SARS-CoV-2.

-

Begin treatment of the donor ferrets with EDP-235 or vehicle control at a specified time post-infection.

-

On day 1, co-house each donor ferret with a naive "contact" ferret.

-

Collect nasal washes from all ferrets daily to monitor viral shedding by RT-qPCR and plaque assay.

-

Monitor all animals for clinical signs of infection.

-

After a specified co-housing period (e.g., 7 days), separate the contact ferrets and continue to monitor for viral shedding and seroconversion.

-

Analyze the data to determine the transmission rate in the treated versus the control group.

-

Conclusion

EDP-235 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent in vitro activity against SARS-CoV-2 and its variants, coupled with its efficacy in preclinical models of infection and transmission, underscores its potential as a valuable therapeutic option. While the Phase 2 SPRINT trial did not meet its virologic endpoints, the observed improvement in clinical symptoms warrants further investigation. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the antiviral properties of EDP-235 and similar 3CLpro inhibitors.

References

- 1. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. policycommons.net [policycommons.net]

- 5. Transmission and Protection against Reinfection in the Ferret Model with the SARS-CoV-2 USA-WA1/2020 Reference Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ferrets: A powerful model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Zevotrelvir: A Technical Whitepaper on the Discovery and Development of a Novel 3CL Protease Inhibitor for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevotrelvir (EDP-235) is a potent, orally bioavailable, once-daily antiviral agent developed by Enanta Pharmaceuticals for the treatment of COVID-19. As a covalent, reversible inhibitor of the SARS-CoV-2 3C-like (3CL) protease, this compound targets a critical enzyme in the viral replication cycle. This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target for antiviral drug development is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the proteolytic processing of polyproteins translated from the viral RNA, a critical step in the virus's replication and proliferation. The high degree of conservation of 3CLpro across coronaviruses and the lack of a close human homolog make it an attractive target for selective antiviral therapy.

This compound (EDP-235) emerged from Enanta Pharmaceuticals' dedicated research program to identify and develop potent, oral, once-daily treatments for COVID-19. This whitepaper details the scientific journey of this compound from its discovery through preclinical and clinical development.

Discovery and Development Timeline

The development of this compound has progressed through several key stages, from initial discovery efforts to clinical evaluation:

-

Preclinical Development (Announced October 2021): Enanta Pharmaceuticals reported promising preclinical data for EDP-235, highlighting its potent inhibition of SARS-CoV-2 replication and favorable pharmacokinetic profile.[1]

-

Phase 1 Clinical Trial Initiation (February 2022): The first-in-human Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Phase 2 SPRINT Trial Initiation (November 2022): Following positive Phase 1 results, the Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was initiated to evaluate the efficacy and safety of this compound in non-hospitalized, symptomatic adults with mild or moderate COVID-19.

-

Phase 2 SPRINT Trial Topline Results (May 2023): Enanta announced positive topline results from the SPRINT trial, reporting that the study met its primary safety and tolerability endpoints and demonstrated a dose-dependent improvement in symptoms.

Mechanism of Action

This compound is a substrate-competitive, reversible covalent inhibitor of the SARS-CoV-2 3CL protease. The catalytic dyad of the 3CLpro active site, consisting of a cysteine and a histidine residue, is responsible for cleaving the viral polyprotein. This compound is designed to interact with this active site, forming a transient covalent bond with the catalytic cysteine, thereby blocking its proteolytic activity. This inhibition of 3CLpro prevents the maturation of viral proteins essential for the formation of the replication-transcription complex, ultimately halting viral replication.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of this compound

| Parameter | Virus/Enzyme | Cell Line/Assay | Value | Reference |

| IC50 | SARS-CoV-2 3CLpro | Biochemical Assay | 5.8 nM | [2] |

| EC90 | SARS-CoV-2 (Alpha variant) | Primary Human Airway Epithelial Cells | 33 nM | |

| EC90 | SARS-CoV-2 (Alpha variant) | Vero cells | 11 nM | |

| EC90 | SARS-CoV-2 (Omicron variant) | Vero cells | 5 nM | |

| IC50 | 229E hCoV 3CLpro | Biochemical Assay | <0.1 µM | [3] |

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 95% | [1] |

| Projected Human Half-life | 16 hours | [4] |

| Lung-to-Plasma Ratio | 4.1 | [5] |

Table 3: Phase 1 Clinical Trial - this compound Exposure Multiples over Protein-Adjusted EC90

| Dose | Variant | Exposure Multiple | Reference |

| 200mg QD | Alpha | 7x | |

| 400mg QD | Alpha | 13x |

Table 4: Phase 2 SPRINT Clinical Trial - Key Outcomes

| Endpoint | Result | Reference |

| Primary Endpoint | Met (Favorable safety and tolerability) | |

| Symptom Improvement | Dose-dependent improvement, statistically significant in the 400mg group | |

| Virologic Endpoints | Not met (in the nasal passages) |

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT

-

This compound (serial dilutions in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

-

Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~20 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the FRET peptide substrate (final concentration ~20 µM).

-

Immediately place the plate in a plate reader and monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: 3CL Protease Inhibition Assay Workflow

Caption: Workflow for the FRET-based 3CL protease inhibition assay.

Antiviral Activity in Primary Human Airway Epithelial Cells

This protocol outlines the method to determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a physiologically relevant model of primary human airway epithelial (HAE) cells cultured at an air-liquid interface (ALI).

Materials:

-

Differentiated primary HAE cells on transwell inserts

-

SARS-CoV-2 viral stock

-

ALI culture medium

-

This compound (serial dilutions)

-

PBS

-

RNA extraction kit

-

RT-qPCR reagents for SARS-CoV-2 detection

Procedure:

-

Culture primary HAE cells on transwell inserts at an ALI for at least 21 days to achieve full differentiation.

-

Prepare serial dilutions of this compound in ALI culture medium.

-

Apically wash the HAE cultures with PBS to remove accumulated mucus.

-

Add the diluted this compound or vehicle control to the basolateral medium of the transwell inserts.

-

Incubate for 2 hours at 37°C.

-

Infect the apical surface of the HAE cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

-

Incubate for 1 hour at 37°C to allow for viral entry.

-

Remove the viral inoculum from the apical surface and wash three times with PBS.

-

Maintain the cultures at 37°C in a 5% CO2 incubator for 48-72 hours.

-

At the end of the incubation period, lyse the cells and extract total RNA.

-

Perform RT-qPCR to quantify the viral RNA levels in each well.

-

Plot the percentage of viral replication inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

This compound formulation for oral gavage

-

Vehicle control

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of this compound via gavage at a predetermined dose level (e.g., 10 mg/kg).

-

Collect blood samples (~100 µL) from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation followed by LC-MS/MS to quantify the concentration of this compound.

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

This compound represents a promising, specifically designed antiviral candidate for the treatment of COVID-19. Its potent inhibition of the essential SARS-CoV-2 3CL protease, favorable preclinical pharmacokinetic profile, and demonstrated safety and symptom improvement in clinical trials underscore its potential as a valuable therapeutic option. The once-daily oral dosing regimen without the need for a pharmacokinetic booster offers a significant advantage in terms of convenience and reduced potential for drug-drug interactions. Further clinical development will be crucial to fully elucidate the therapeutic benefits of this compound in a broader patient population.

References

Zevotrelvir: A Technical Guide to a Novel SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevotrelvir (EDP-235) is a potent, orally bioavailable, small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a viral enzyme essential for viral replication. Developed by Enanta Pharmaceuticals, this compound has demonstrated significant antiviral activity against multiple SARS-CoV-2 variants in preclinical studies. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound, intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for optimal binding to the active site of the SARS-CoV-2 3CL protease.

Chemical Structure:

-

IUPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-6,6-dimethyl-3-(3-methyl-N-(trifluoroacetyl)-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide

-

CAS Number: 2773516-53-1[1]

-

Molecular Formula: C₂₈H₂₆F₃N₅O₃[1]

-

SMILES: O=C1[C@@]2(CN(--INVALID-LINK--C#N)C(--INVALID-LINK--N(C)C(C3=CC4=C(F)C=C(F)C(F)=C4N3)=O)=O)C5=CC=CC=C5N1[1]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 537.53 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | 99.71% | [1] |

| Solubility (in vitro) | DMSO: 100 mg/mL (186.04 mM) (requires sonication) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Note: Experimental data for properties such as melting point and pKa are not publicly available at the time of this writing.

Mechanism of Action

This compound is a time-dependent, tight-binding, reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[2] The 3CL protease is critical for the viral life cycle as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.

The inhibitory activity of this compound is achieved through the formation of a covalent bond between its nitrile warhead and the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This interaction blocks the substrate from accessing the active site, thereby preventing polyprotein processing and inhibiting viral replication.[3]

The following diagram illustrates the mechanism of action of this compound.

References

SPRINT study Zevotrelvir results

- 1. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]

- 2. Systolic Blood Pressure Intervention Trial (SPRINT) Study | NHLBI, NIH [nhlbi.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. sprinttrial.org [sprinttrial.org]

- 5. BioLINCC: Systolic Blood Pressure Intervention Trial (SPRINT) [biolincc.nhlbi.nih.gov]

Zevotrelvir (EDP-235): A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir, also known as EDP-235, is an investigational, orally administered antiviral agent developed by Enanta Pharmaceuticals for the treatment of COVID-19. It is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for viral replication. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The information is presented to support further research and development efforts in the field of antiviral therapeutics.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated in various biochemical and cell-based assays. The compound demonstrates potent inhibition of the SARS-CoV-2 3CLpro and effective suppression of viral replication in different cell lines.

| Parameter | Value | Assay/Cell Line | Virus/Enzyme |

| IC₅₀ | 5.8 ± 3.7 nM | Biochemical FRET Assay | SARS-CoV-2 3CLpro |

| Kᵢ | 3.0 ± 1.6 nM | Biochemical FRET Assay | SARS-CoV-2 3CLpro |

| IC₅₀ (Variants) | 2.8 - 5.8 nM | Biochemical FRET Assay | 3CLpro from multiple SARS-CoV-2 lineages |

| IC₅₀ | 2-4 nM | Biochemical FRET Assay | α-coronaviruses 3CLpro |

| IC₅₀ | 5.4 nM | Biochemical FRET Assay | SARS-CoV 3CLpro |

| IC₅₀ | 70 nM | Biochemical FRET Assay | MERS-CoV 3CLpro |

| EC₉₀ | 33 nM | Primary Human Airway Epithelial Cells (pHAEC) | SARS-CoV-2 |

| Selectivity Index | >500-fold | Against a panel of multiple host proteases | - |

In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in reducing viral replication and transmission.

| Animal Model | Dosage | Key Findings |

| Syrian Hamster | Not Specified | Suppressed SARS-CoV-2 replication and viral-induced lung pathology.[1] |

| Ferret | 200 mg/kg (once or twice daily) | - Rapid and sustained reduction in live virus titer and viral RNA in nasal lavage.[2]- Inhibited production of infectious virus and RNA at multiple anatomical sites.[1]- Prevented contact transmission to naïve ferrets.[1] |

Preclinical Pharmacokinetics of this compound

Pharmacokinetic studies in animals have characterized the absorption, distribution, and metabolic profile of this compound, suggesting its potential for once-daily oral dosing.

| Parameter | Species | Value/Observation |

| Oral Bioavailability | Rat | 95% |

| Plasma Exposure (AUC) | Rat | 19.0 µg-hr/mL (at 10 mg/kg) |

| Projected Human Half-life | - | 16 hours |

| Projected Efficacious Human Dose | - | 100 - 500 mg once-daily |

| Tissue Distribution | Rat | Favorable penetration into lung, heart, salivary glands, kidney, and adipose tissues.[3] |

| Tissue-to-Plasma Ratios (Rat) | Rat | Lung: 4.1, Heart: 4.7, Salivary Glands: 6.5, Kidney: 6.3, Adipose: 23.0 |

| Intracellular-to-Extracellular Ratios (Human Cells) | Human Cells | Lungs: 8.7, Cardiac Myocytes: 9.9, Salivary Glands: 11.3, Kidneys: 18.0, Adipocytes: 33.6[2] |

| Metabolism | In vitro | Low plasma clearance in human liver microsomes. |

| Ritonavir Boosting | - | Not required. |

Experimental Protocols

Biochemical 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of this compound against the SARS-CoV-2 3CLpro enzyme.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

-

This compound (EDP-235) serially diluted in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The 3CLpro enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for a specified period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzyme-inhibitor mixture.

-

The fluorescence intensity is monitored kinetically over time at an appropriate excitation and emission wavelength.

-

Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

In Vitro Antiviral Activity Assay (Cell-based)

This assay determines the potency of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

-

Reagents and Materials:

-

Vero E6 cells or primary human airway epithelial cells (pHAEC).

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

SARS-CoV-2 virus stock of a known titer.

-

This compound (EDP-235) serially diluted in cell culture medium.

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a cell viability assay like CellTiter-Glo).

-

96-well cell culture plates.

-

-

Procedure:

-

Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

The cells are pre-treated with serial dilutions of this compound or vehicle control for a short period.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified.

-

For RT-qPCR, viral RNA is extracted from the cell supernatant or cell lysate and quantified.

-

For plaque assays, the supernatant is serially diluted and used to infect fresh cell monolayers to determine the infectious virus titer.

-

For cell viability assays, the cytopathic effect (CPE) of the virus is measured, and the protective effect of the compound is assessed.

-

EC₅₀/EC₉₀ values are calculated by plotting the percentage of viral inhibition against the drug concentration.

-

In Vivo Ferret Transmission Study

This study evaluates the ability of this compound to suppress viral replication and prevent transmission of SARS-CoV-2 in a ferret model.

-

Animal Model and Housing:

-

Female ferrets are used for the study.

-

Animals are housed in a BSL-3 facility.

-

-

Study Design:

-

A group of ferrets is intranasally inoculated with SARS-CoV-2.

-

At 12 hours post-infection, therapeutic treatment with this compound (e.g., 200 mg/kg, once or twice daily) or a vehicle control is initiated.

-

At a specified time post-infection (e.g., 60 hours), one naïve (uninfected) ferret is co-housed with each infected and treated ferret to assess contact transmission.

-

Nasal lavage samples and rectal swabs are collected from all animals at regular intervals to monitor viral load.

-

The originally infected animals are euthanized at a specific time point (e.g., 4 days post-infection), and tissues are collected for virological and pathological analysis.

-

The contact ferrets are monitored for an extended period.

-

-

Endpoints:

-

Viral load in nasal lavage and rectal swabs is quantified by RT-qPCR and TCID₅₀ assay.

-

Viral titers in respiratory tract tissues (e.g., nasal turbinates, lungs) are determined at the end of the study.

-

Clinical signs of disease (e.g., weight loss, temperature changes) are monitored.

-

Pathological changes in the lungs are assessed.

-

Mandatory Visualization

Caption: Mechanism of action of this compound as a 3CLpro inhibitor.

Caption: Experimental workflow for an in vitro antiviral assay.

Caption: Logical design of the in vivo ferret transmission study.

References

Methodological & Application

Zevotrelvir (EDP-235): In Vitro Assay Protocols for SARS-CoV-2 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir, also known as EDP-235, is a potent, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapeutics.[1] this compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants. This document provides detailed protocols for the in vitro evaluation of this compound's inhibitory activity against SARS-CoV-2 Mpro and its antiviral efficacy in cell-based models.

Mechanism of Action

This compound is a competitive inhibitor of the SARS-CoV-2 Mpro. It binds to the active site of the enzyme, preventing the processing of viral polyproteins that are essential for viral replication. This targeted mechanism of action is anticipated to have a high barrier to the development of resistance.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activity of this compound against SARS-CoV-2 Mpro and various viral variants.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound

| Parameter | Value (nM) | Assay Type |

| IC50 | 5.8 | FRET-based enzymatic assay |

Data sourced from Enanta Pharmaceuticals preclinical data.

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants in Cell Culture

| SARS-CoV-2 Variant | EC50 (nM) | Cell Line | Assay Type |

| Alpha | 11 | Vero | Cytopathic Effect (CPE) |

| Omicron | 5 | Vero | Cytopathic Effect (CPE) |

| Ancestral (A lineage) | 33 | Primary Human Airway Epithelial Cells | Viral Replication Inhibition |

Data sourced from Enanta Pharmaceuticals preclinical and clinical trial initiation announcements.[3]

Experimental Protocols

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This enzymatic assay quantifies the inhibitory activity of this compound against purified SARS-CoV-2 Mpro.

References

Zevotrelvir Cell-Based Assay Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as EDP-235) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. The development and evaluation of this compound necessitate robust and reliable cell-based assays to determine its antiviral potency, spectrum of activity, and potential cytotoxicity.

These application notes provide detailed protocols for key cell-based assays relevant to the characterization of this compound. The included methodologies for cytotoxicity and antiviral activity assays are foundational for preclinical assessment.

Mechanism of Action: 3CL Protease Inhibition

This compound is a competitive inhibitor of the SARS-CoV-2 3CL protease.[1][2] This viral enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and assembly. By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting the viral life cycle.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro activity of this compound from various cell-based assays.

Table 1: Antiviral Activity of this compound (EDP-235)

| Assay Type | Cell Line | Virus/Variant | Readout | EC50 (nM) | Reference |

| Replicon Assay | Huh-7 | SARS-CoV-2 | Luciferase | 4.5 | [1][3] |

| Cytopathic Effect (CPE) | Vero E6 | SARS-CoV-2 (Ancestral) | Cell Viability | 11-22 | [3] |

| Viral Yield Reduction (VYR) | Vero E6-TMPRSS2 | SARS-CoV-2 (Omicron) | Viral Titer | 10-73 | [3] |

| Primary Human Airway Epithelial Cells (pHAEC-ALI) | Primary Human Cells | SARS-CoV-2 (Lineage B) | TCID50 | 29 | [3] |

Table 2: 3CL Protease Inhibition by this compound (EDP-235)

| Assay Type | Enzyme Source | IC50 (nM) | Reference |

| FRET Assay | Recombinant SARS-CoV-2 3CLpro | 4.0 | [1] |

Table 3: Cytotoxicity and Selectivity of this compound (EDP-235)

| Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| Multiple Host Cell Lines | > Highest Tested Concentration | ≥ 500 | [1][4] |

Table 4: Intracellular Accumulation of this compound (EDP-235)

| Cell Type | Intracellular to Extracellular Ratio | Reference |

| Human Salivary Gland Epithelial Cells | 11.3 | [5][6] |

| Human Adipocytes | 33.6 | [5][6] |

| Human Macrophages | 30.5 | [5] |

| Human Lung Cells | 8.7 | [6] |

| Human Cardiac Myocytes | 9.9 | [6] |

| Human Kidney Cells | 18.0 | [6] |

Experimental Protocols

Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound may be toxic to host cells, allowing for the calculation of the selectivity index.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][7]

-

Materials:

-

Vero E6 cells (or other relevant cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed Vero E6 cells in an opaque-walled 96-well plate at a density of 4,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add the diluted this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Antiviral Activity Assays

This assay measures the ability of a compound to protect cells from virus-induced cell death.[8][9]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 3. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Enanta Pharmaceuticals to Present New Data for EDP-235, its 3CL Protease Inhibitor, in Development as an Oral, Once-Daily Treatment for COVID-19, at the 36th International Conference on Antiviral Research | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 7. scribd.com [scribd.com]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as lufotrelvir or PF-07304814) is an investigational antiviral agent developed as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] this compound is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231.[3][4] These application notes provide detailed methodologies for utilizing this compound in coronavirus research, including its mechanism of action, quantitative efficacy data, and protocols for key experiments.

Mechanism of Action

This compound's active metabolite, PF-00835231, targets the 3CLpro of coronaviruses.[5] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) necessary for the assembly of the viral replication-transcription complex. By inhibiting 3CLpro, PF-00835231 effectively blocks viral replication.[5]

Data Presentation

In Vitro Efficacy of this compound and its Active Metabolite (PF-00835231)

| Compound | Target | Assay Type | Value | Units | Cell Line/Virus Strain | Reference(s) |

| This compound (Lufotrelvir) | 3CLpro | IC50 | <0.1 | µM | 229E hCoV | [6] |

| This compound (Lufotrelvir) | 3CLpro | IC50 | <0.1 | mM | SARS-CoV-2 | [6] |

| This compound (Lufotrelvir) | Antiviral Activity | IC50 | 0.065 | µM | 229E coronavirus | [7] |

| PF-00835231 | 3CLpro | Ki | 174 | nM | SARS-CoV-2 | [3] |

| PF-00835231 | 3CLpro | IC50 | 0.27 - 8 | nM | SARS-CoV-2 | [5] |

| PF-00835231 | Antiviral Activity | EC50 | 40 - 5000 | nM | Multiple Coronaviruses | [5] |

| PF-00835231 | Antiviral Activity | EC50 | 24.7 - 88,900 | nM | SARS-CoV-2 (Wuhan-Hu-1, WA1, Belgium) in various cell lines | [5] |

| PF-00835231 | Antiviral Activity | EC90 | 463 | ng/mL | SARS-CoV-2 | [4] |

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)

This protocol is adapted from established methods for assessing 3CLpro inhibitors.[8][9][10]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA).

-

Dilute recombinant SARS-CoV-2 3CLpro in assay buffer to a working concentration (e.g., 200 nM for a 100 nM final concentration).

-

Prepare a fluorescent resonance energy transfer (FRET) peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer to a working concentration (e.g., 40 µM for a 20 µM final concentration).

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted 3CLpro solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol is based on established methods for determining the antiviral activity of compounds against SARS-CoV-2 in cell culture.[6][11][12][13][14]

Methodology:

-

Cell Seeding:

-

Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well in a suitable culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

-

-

Compound Treatment and Viral Infection:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add the diluted this compound. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cytotoxicity and Antiviral Activity Assessment:

-

After the incubation period, visually inspect the cells for cytopathic effects (CPE).

-

To quantify cell viability, use a commercially available assay such as CellTiter-Glo®, which measures ATP levels.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the percentage of CPE reduction against the log of the this compound concentration.

-

In parallel, a cytotoxicity assay (CC50) should be performed on uninfected cells treated with this compound to determine the compound's toxicity. The selectivity index (SI) can then be calculated (SI = CC50/EC50).

-

Conclusion

This compound is a promising antiviral candidate for coronavirus research, specifically targeting the essential 3CL protease. The provided protocols for enzymatic and cell-based assays offer a framework for researchers to evaluate the efficacy and mechanism of action of this compound and other 3CLpro inhibitors. The quantitative data summarized herein serves as a valuable reference for experimental design and data interpretation. As with any in-vitro research, results should be validated in more complex models to fully understand the therapeutic potential of this compound.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF‐07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS‐CoV‐2, in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Intravenous Infusions of PF-07304814 (Lufotrelvir) in Participants Hospitalized With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 12. researchgate.net [researchgate.net]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Measuring Zevotrelvir Efficacy in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevotrelvir (also known as EDP-235) is a potent, orally bioavailable inhibitor of the coronavirus 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2] This characteristic makes this compound a promising candidate for the treatment of coronavirus infections, including COVID-19. Accurate and reproducible measurement of its antiviral efficacy in cell culture is a critical step in preclinical development.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against coronaviruses. The described methods include the cytopathic effect (CPE) inhibition assay, the plaque reduction assay (PRA), and a cytotoxicity assay to determine the selectivity index (SI).

Mechanism of Action: Targeting the Viral 3CL Protease

This compound is a substrate competitive inhibitor of the SARS-CoV-2 3CLpro.[1] The 3CL protease is a viral enzyme responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively halts the viral life cycle.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro efficacy of this compound against SARS-CoV-2.

| Assay System | Cell Line | Endpoint | EC50 (nM) | Reference |

| SARS-CoV-2 Replicon | - | - | 4.5 | [1] |

| Infectious Virus | Vero cells | Cytopathic Effect (CPE) | Potent nanomolar efficacy | [1] |

| Infectious Virus | Vero cells | Viral Yield Reduction (VYR) | Potent nanomolar efficacy | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

General Cell Culture and Virus Propagation

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney cells are highly susceptible to a wide range of coronaviruses and are commonly used for CPE and plaque assays due to their clear cytopathic effect.[3][4]

-

Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that supports the replication of SARS-CoV-2 and is a more physiologically relevant model for respiratory viruses.[5] Propagation in Calu-3 cells has been shown to maintain the genomic stability of SARS-CoV-2 stocks.

-

Huh-7: A human hepatoma cell line also permissive to coronavirus infection.[6]

Culture Media:

-

Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with 2-10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

Virus Strains:

-

SARS-CoV-2 (e.g., USA-WA1/2020)

-

Other human coronaviruses such as HCoV-229E, HCoV-OC43, or HCoV-NL63 can also be used.[6]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add 100 µL of the diluted this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 to the wells containing the drug and the virus control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in 90% of the virus control wells.[7]

-

Stain the cells with a 0.5% crystal violet solution or neutral red.[6][8]

-

After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm for crystal violet).

-

Calculate the percentage of CPE inhibition and determine the EC50 value using a dose-response curve.

Plaque Reduction Assay (PRA)

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

Protocol:

-

Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound.

-

Mix the this compound dilutions with a known titer of virus (e.g., 100 plaque-forming units, PFU).

-

Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.[9]

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% Avicel or agarose) with the corresponding concentration of this compound.[10]

-

Incubate for 2-3 days at 37°C.

-

Fix the cells with 4% formaldehyde and stain with 0.2% crystal violet to visualize the plaques.[11]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Protocol:

-

Seed cells in a 96-well plate as for the CPE assay.

-

Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assays (3-5 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 590 nm.

-

Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

Calculation of Selectivity Index (SI)

The selectivity index is a measure of the therapeutic window of a drug. It is calculated as follows:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at a concentration that is much lower than its toxic concentration. This compound has demonstrated a selectivity index of ≥ 500-fold against multiple host proteases.[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy. Consistent application of these methods will yield reliable and reproducible data, which is essential for the continued development of this promising antiviral candidate. The high potency and favorable selectivity index of this compound underscore its potential as a therapeutic agent for coronavirus diseases.[1][2]

References

- 1. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

- 9. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Zevotrelvir Solubility and Formulation Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Zevotrelvir.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific experimental issues related to this compound solubility.

Issue: Poor or Incomplete Dissolution in Organic Solvents

If you are observing low or no dissolution of this compound in organic solvents, consider the following troubleshooting steps.

1. Solvent Selection and Quality:

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound, with a reported solubility for preparing a 10 mM stock solution.[1]

-

Alternative Solvents: The solubility of this compound in other organic solvents may vary. A systematic approach to test alternative solvents can be beneficial.

-

Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as water content can significantly impact the solubility of hydrophobic compounds.

2. Experimental Conditions:

-

Temperature: Gently warming the solution (e.g., to 37°C) can aid dissolution. However, be mindful of potential compound degradation at elevated temperatures.

-

Agitation: Ensure adequate mixing or vortexing to facilitate the dissolution process. Sonication can also be employed to break down particle aggregates.

3. Quantitative Solubility Assessment:

A systematic solubility assessment can help identify the optimal solvent and conditions.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Reported/Expected Solubility | Notes |

| DMSO | ≥ 10 mM | Recommended for stock solutions.[1] |

| Ethanol | Potentially lower than DMSO | May require heating or co-solvents. |

| Methanol | Potentially lower than DMSO | Similar to ethanol, may require assistance. |

| Acetonitrile | Variable | Often used in analytical methods. |

| PEG 400 | Used as a co-solvent | Can enhance solubility in formulations.[1] |

Experimental Protocol: Determining this compound Solubility

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of clear glass vials.

-

Solvent Addition: Add a measured volume of the test solvent to each vial in small increments.

-

Equilibration: After each solvent addition, cap the vial and vortex for 1-2 minutes. Allow the solution to equilibrate at a controlled temperature (e.g., 25°C) for several hours to ensure saturation.

-

Observation: Visually inspect for any undissolved particles. The point at which the compound fully dissolves provides an estimate of its solubility.

-

Quantification (Optional): For a more precise measurement, centrifuge the saturated solution and analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

Issue: Precipitation Upon Addition to Aqueous Solutions

A common challenge is the precipitation of this compound when an organic stock solution is diluted into an aqueous buffer.

Troubleshooting Workflow for Aqueous Precipitation

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

Experimental Protocol: Preparing an Aqueous Formulation of this compound

This protocol is based on a reported formulation strategy.[1]

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

Vehicle Preparation: Prepare the formulation vehicle. For example, to prepare a vehicle containing 10% DMSO, 40% PEG400, and 50% saline:

-

In a sterile container, combine 4 parts PEG400 with 5 parts saline.

-

Mix thoroughly until a homogenous solution is formed.

-

-

Final Formulation: Slowly add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle while vortexing. This results in a final formulation with 10% DMSO.

-

Note: The final concentration of this compound in this example would be 5 mg/mL. The proportions of the vehicle components can be adjusted as needed. A formulation of 10% DMSO in corn oil has also been suggested to achieve a clear solution of at least 5 mg/mL.[1]

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: this compound stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: How can I improve the dissolution rate of this compound powder?

A2: To improve the dissolution rate, you can:

-

Increase the temperature of the solvent.

-

Use sonication to break up powder aggregates.

-

Increase the rate of agitation or stirring.

-

Reduce the particle size of the this compound powder through micronization, if feasible.

Q3: Are there any known excipient incompatibilities with this compound?

A3: While specific incompatibility data for this compound is not widely published, it is important to be cautious when using ionic surfactants. For some basic drugs, anionic surfactants like sodium lauryl sulfate (SLS) can lead to the formation of a poorly soluble salt in acidic environments, which can hinder dissolution.[2] It is advisable to pre-screen excipients for compatibility.

Formulation Strategy Decision Tree

The choice of formulation strategy often depends on the desired final concentration and the experimental context (in vitro vs. in vivo).

Caption: Decision tree for selecting a suitable this compound formulation strategy.

References

Technical Support Center: Optimizing Zevotrelvir IC50 Determination

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 of Zevotrelvir (also known as EDP-235), a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (EDP-235) is an orally bioavailable antiviral compound that specifically targets and inhibits the SARS-CoV-2 3C-like protease (3CLpro or main protease, Mpro).[1][2] This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[3][4] By inhibiting 3CLpro, this compound blocks the viral life cycle.

Q2: What is the importance of accurately determining the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[5][6] An accurate IC50 value for this compound is essential for:

-

Comparing its in vitro efficacy to other antiviral compounds.

-

Understanding its potential therapeutic dose.

-

Assessing its activity against different SARS-CoV-2 variants.

-

Guiding further preclinical and clinical development.[7]

Q3: What are the common assays used to determine the antiviral IC50 of this compound?

A3: The most common assays for determining the antiviral IC50 of compounds like this compound include:

-

Cell-Based Assays: These are the preferred method and can be configured in various ways, such as cytopathic effect (CPE) inhibition assays, reporter gene assays (e.g., luciferase or GFP-based), or immunofluorescence-based assays that quantify viral protein expression.[3][4][8][9][10]

-

Plaque Reduction Neutralization Test (PRNT): This is a more traditional and highly sensitive method that measures the reduction in viral plaques in the presence of the inhibitor.[11]

-

Biochemical Assays: These assays, often using Förster Resonance Energy Transfer (FRET), directly measure the inhibition of the purified 3CLpro enzyme. While useful for determining direct enzyme inhibition (IC50), they do not reflect the compound's activity in a cellular context (which is typically reported as EC50).[12]

Q4: What is the difference between IC50 and EC50?

A4: While often used interchangeably, IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) have distinct meanings. IC50 typically refers to the concentration of an inhibitor required to reduce the activity of a specific target (like an enzyme) by 50% in a biochemical assay.[5] EC50 refers to the concentration required to produce 50% of the maximal effect in a cell-based or in vivo assay, such as inhibiting viral replication by 50%.[5] For this compound, you will encounter both values in the literature.

Data Presentation: this compound In Vitro Activity

The following tables summarize the reported in vitro activity of this compound (EDP-235) from various preclinical studies.

Table 1: this compound (EDP-235) Activity in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | Virus/Variant | Parameter | Value (nM) | Reference |

| Biochemical (FRET) | SARS-CoV-2 3CLpro | N/A | IC50 | 5.8 | [13] |

| Replicon Assay | Huh7-derived | SARS-CoV-2 | EC50 | 4.5 | [14] |

| Cell-Based | Primary Human Airway Epithelial Cells | SARS-CoV-2 | EC90 | 33 | [13] |

| Cell-Based | Primary Human Airway Epithelial Cells | SARS-CoV-2 (Lineage B) | EC50 | 29 | [14] |

| Cell-Based | Primary Human Airway Epithelial Cells | SARS-CoV-2 (Lineage B) | EC90 | 33 | [14] |

Table 2: this compound (EDP-235) Activity Against SARS-CoV-2 Variants with Nirmatrelvir Resistance

| 3CLpro Variant | Parameter | This compound IC50 (nM) | Nirmatrelvir IC50 (nM) | Reference |

| L50F | IC50 | 3 - 184 | 4 - >10,000 | [14] |

| E166V | IC50 | 3 - 184 | 4 - >10,000 | [14] |

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments

-

Possible Cause: Inconsistent cell seeding density.

-

Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

-

-

Possible Cause: Variability in viral titer.

-

Solution: Use a well-characterized and aliquoted virus stock to minimize freeze-thaw cycles. Perform a viral titration for each new batch of virus.

-

-

Possible Cause: Edge effects in multi-well plates.

-

Solution: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidity control in the incubator.

-

-

Possible Cause: Inconsistent incubation times.

-

Solution: Standardize all incubation steps, including drug pretreatment, virus infection, and post-infection incubation. Use a timer to ensure consistency.

-

Issue 2: No Dose-Dependent Inhibition Observed

-

Possible Cause: this compound concentration range is too high or too low.

-

Solution: Perform a preliminary experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the approximate range of activity. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50.

-

-

Possible Cause: this compound is not soluble at the tested concentrations.

-

Solution: Ensure that the stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for any precipitation upon dilution. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) and consistent across all wells.

-

-

Possible Cause: The chosen cell line is not permissive to the virus strain.

-

Solution: Confirm that the virus can efficiently infect and replicate in the chosen cell line by performing a viral growth kinetics experiment.

-

Issue 3: High Background Signal in Cell-Based ELISA

-

Possible Cause: Insufficient blocking.

-

Solution: Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing the blocking time or temperature.

-

-

Possible Cause: Non-specific binding of primary or secondary antibodies.

-

Solution: Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. Include appropriate controls, such as wells with no primary antibody, to assess non-specific binding of the secondary antibody.

-

-

Possible Cause: Incomplete washing.

-

Solution: Increase the number of washing steps and the volume of wash buffer. Ensure that all wells are thoroughly washed.

-

Issue 4: Discrepancy Between Biochemical and Cellular Assay Results

-

Possible Cause: Poor cell permeability of this compound.

-